molecular formula C19H18N2O2S B14985698 2-(2-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

2-(2-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B14985698
M. Wt: 338.4 g/mol
InChI Key: BCWFYVSSAOFNBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is an organic compound that features a phenoxy group, a thiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction where 2-methylphenol reacts with an appropriate halide.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The phenoxy and thiazole groups can interact with enzymes or receptors, modulating their activity. The acetamide moiety can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-methylphenoxy)-N-[(2-thienyl)-1,3-thiazol-4-yl]acetamide
  • **2-(2-methylphenoxy)-N-[(2-phenyl)-1,3-thiazol-5-yl]acetamide
  • **2-(2-methylphenoxy)-N-[(2-phenyl)-1,3-thiazol-4-yl]propionamide

Uniqueness

2-(2-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenoxy and thiazole groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

InChI

InChI=1S/C19H18N2O2S/c1-14-7-5-6-10-17(14)23-12-18(22)20-11-16-13-24-19(21-16)15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,20,22)

InChI Key

BCWFYVSSAOFNBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.